molecular formula C14H17F2NO3 B1408329 Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate CAS No. 1858250-79-9

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate

Cat. No.: B1408329
CAS No.: 1858250-79-9
M. Wt: 285.29 g/mol
InChI Key: JKQRKWLCLDRHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate is a useful research compound. Its molecular formula is C14H17F2NO3 and its molecular weight is 285.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Chemosensors

  • Application in Detection and Sensing: A study by Roy (2021) discusses compounds based on 4-methyl-2,6-diformylphenol (DFP), highlighting their use as fluorescent chemosensors. These chemosensors have applications in detecting metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. This suggests that compounds with specific structural features, such as fluorophores or specific functional groups, might be explored for their potential in creating sensitive and selective sensors for various analytes in scientific research (Roy, 2021).

Antioxidant Activity

  • Antioxidant Analysis: Munteanu and Apetrei (2021) review the analytical methods used in determining antioxidant activity, covering both chemical and electrochemical assays. This area of research is crucial for understanding the antioxidant properties of compounds, which can have implications in food engineering, medicine, and pharmacy. The ability to modulate structural components of compounds like Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate could be investigated for antioxidant potentials, contributing to the development of novel antioxidants (Munteanu & Apetrei, 2021).

Organic Light-Emitting Diodes (OLEDs)

  • Materials for OLEDs: Squeo and Pasini (2020) review the use of BODIPY-based materials in OLEDs, highlighting the importance of structural design in developing organic semiconductors. While the specific compound is not directly related to OLEDs, the discussion on the role of structural modifications to achieve desired optoelectronic properties underlines the potential research applications of various organic compounds in developing advanced materials for OLED technology (Squeo & Pasini, 2020).

Properties

IUPAC Name

methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-8-6-17(7-9(2)20-8)13-5-11(15)10(4-12(13)16)14(18)19-3/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQRKWLCLDRHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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